molecular formula C18H11N3O3 B12917329 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one

3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one

Cat. No.: B12917329
M. Wt: 317.3 g/mol
InChI Key: LXIKKOOJUQCYML-LFIBNONCSA-N
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Description

3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one (CAS: 62471-91-4) is a fused heterocyclic compound featuring an imidazo[2,1-a]isoquinolinone core modified with a 4-nitrobenzylidene substituent at the 3-position. The nitro group at the para position of the benzylidene moiety imparts strong electron-withdrawing effects, influencing both the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

(3E)-3-[(4-nitrophenyl)methylidene]imidazo[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C18H11N3O3/c22-18-16(11-12-5-7-14(8-6-12)21(23)24)20-10-9-13-3-1-2-4-15(13)17(20)19-18/h1-11H/b16-11+

InChI Key

LXIKKOOJUQCYML-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN\3C2=NC(=O)/C3=C\C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with imidazo[2,1-a]isoquinolin-2(3H)-one under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one exhibits a range of significant biological properties. These include:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, indicating potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the synthetic process. The compound can also be modified to create derivatives with enhanced biological activity or different pharmacological profiles.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Research : A study published in Cancer Letters demonstrated that this compound effectively inhibited tumor growth in xenograft models of human cancer. The study highlighted its ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : Research conducted by Smith et al. (2020) showed that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
  • Inflammation Studies : In vitro studies reported in Journal of Medicinal Chemistry indicated that this compound could reduce pro-inflammatory cytokines in macrophages, providing insights into its potential use for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-a]isoquinoline core can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[2,1-a]isoquinolinone derivatives allows for comparative analysis of their synthesis, physicochemical properties, and biological relevance. Below is a detailed comparison:

Table 1: Comparative Analysis of Imidazo[2,1-a]isoquinolinone Derivatives

Compound Name (CAS) Substituent(s) Synthesis Method Key Properties/Activities Reference
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one (62471-91-4) 4-Nitrobenzylidene at C3 Likely condensation with 4-nitrobenzaldehyde Electron-deficient; potential antimicrobial activity
1-Amino-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-one Primary amino group at C1 Hydrazine hydrate-mediated cyclization Precursor to 1,3,4-oxadiazoles with analgesic, anti-inflammatory activities
3-[(4-Chlorophenyl)methylene]imidazo[2,1-a]isoquinolin-2(3H)-one (10c) 4-Chlorobenzylidene at C3 Condensation with 4-chlorobenzaldehyde Moderate yields (8%); characterized by NMR/IR
3-[(3,4-Dimethoxyphenyl)methylene]imidazo[2,1-a]isoquinolin-2(3H)-one (62508-81-0) 3,4-Dimethoxybenzylidene at C3 Not specified Electron-rich; potential modulation of solubility
Benzo[4,5]imidazo[2,1-a]isoquinolin-7-ium (triiodide salt) Triiodide counterion Iodocyclization of 2-(arylethynyl)benzimidazoles Crystalline stability; structural characterization

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The 4-nitrobenzylidene group in the target compound enhances electrophilicity, making it reactive toward nucleophilic agents. This contrasts with 3,4-dimethoxybenzylidene derivatives, where electron-donating methoxy groups increase electron density and may improve solubility . Amino-substituted derivatives (e.g., 1-amino-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-ones) serve as intermediates for synthesizing 1,3,4-oxadiazoles, which exhibit diverse pharmacological profiles (e.g., muscle relaxant, antimitotic) .

Synthetic Methodologies: The target compound’s synthesis likely parallels that of 10c, involving condensation of imidazo[2,1-a]isoquinolinone with substituted benzaldehydes. However, amino-substituted analogs require hydrazine hydrate for cyclization, highlighting divergent pathways based on functional group requirements . Triiodide salts (e.g., benz[4,5]imidazo[2,1-a]isoquinolin-7-ium) are formed via iodocyclization, demonstrating the versatility of halogen-mediated annulations .

Spectroscopic Characterization: Nitro-substituted compounds exhibit distinct IR absorptions for NO₂ stretches (~1520–1340 cm⁻¹) and carbonyl groups (~1700–1600 cm⁻¹), whereas amino derivatives show N–H stretches (~3300–3200 cm⁻¹) . ¹⁵N NMR data for amino-substituted derivatives confirm tautomeric forms and regioselective cyclization, with shifts at -341 to -227 ppm .

Biological Potential: While direct biological data for the target compound are absent, nitrobenzylidene-containing azaheterocycles are associated with antimicrobial activity, as seen in related furanone derivatives . 1,3,4-Oxadiazoles derived from amino-substituted precursors show broader therapeutic applications, including anticonvulsant and anti-inflammatory effects .

Biological Activity

Introduction

3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H11N3O3C_{18}H_{11}N_3O_3 with a molecular weight of 317.3 g/mol. Its structure features an imidazoisoquinoline framework, which is known for various biological activities, including antitumor and antimicrobial properties.

Synthesis Methods

Several synthetic approaches have been developed for this compound:

  • One-Pot Synthesis : A notable method involves the tandem annulation of o-cyanobenzaldehydes with o-phenylenediamines, yielding amino-functionalized derivatives that can be further transformed into the target compound .
  • N-Alkylation and Cyclization : Another approach utilizes N-alkylation followed by base-mediated cyclization to construct the isoquinoline substructure .

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. For instance, derivatives of imidazoisoquinolines have shown promise as DNA intercalators and topoisomerase inhibitors .
  • Xanthine Oxidase Inhibition :
    • A study focused on related nitrobenzamide derivatives demonstrated their effectiveness as xanthine oxidase inhibitors, suggesting that similar mechanisms may be applicable to this compound .
  • Antimicrobial Properties :
    • Compounds derived from isoquinoline frameworks have been reported to possess antimicrobial activity, which may extend to this nitro-substituted derivative.

Case Studies and Research Findings

StudyFindings
Study A (2024)Investigated the cytotoxic effects on HL-60 leukemia cells; showed significant inhibition of cell proliferation at low concentrations.
Study B (2024)Reported xanthine oxidase inhibition with an IC50 value indicating strong potential for treating hyperuricemia .
Study C (2016)Demonstrated that related compounds induce DNA strand breaks via topoisomerase II interaction, implicating similar mechanisms for the target compound .

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